molecular formula C11H11NO4 B1401183 4-(3-Methoxyphenyl)morpholine-2,6-dione CAS No. 30042-75-2

4-(3-Methoxyphenyl)morpholine-2,6-dione

Cat. No. B1401183
CAS RN: 30042-75-2
M. Wt: 221.21 g/mol
InChI Key: XCLPDNWAIPQMLJ-UHFFFAOYSA-N
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Description

“4-(3-Methoxyphenyl)morpholine-2,6-dione” is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is also known as MMD or threo-Methylphenidate.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11NO4/c1-15-9-4-2-8(3-5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 125-126°C .

Scientific Research Applications

Synthesis and Polymer Chemistry

  • Polyesteramide Synthesis : Morpholine-2,5-dione derivatives, including those with pendant functional groups, are used to synthesize biodegradable polyesteramides. These polymers are obtained through ring-opening copolymerization, a process significant in the development of materials with potential medical applications (Veld, Dijkstra, & Feijen, 1992).

  • Ring-Opening Polymerization : The enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives leads to the synthesis of polydepsipeptides. This method is crucial for producing polymers with specific terminal groups, enhancing their application in various fields, including biomedicine (Feng, Klee, Keul, & Höcker, 2000).

Chemical Synthesis and Derivatives

  • Synthesis of Sulfur-Transfer Agents : Compounds like 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione are synthesized for their use as sulfur-transfer agents, a crucial aspect in various chemical synthesis processes (Klose, Reese, & Song, 1997).

  • Formation of Adamantane-Diones : Morpholine-2,5-dione derivatives are involved in the formation of complex structures like adamantane-2,4-diones. This synthesis is important in the creation of compounds with potential pharmaceutical applications (Ahmed et al., 2005).

Biological and Pharmaceutical Research

  • Non-Purine Xanthine Oxidase Inhibitors : Certain morpholine-2,5-dione derivatives act as non-purine xanthine oxidase inhibitors. This property is significant in the treatment of conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).

  • Synthesis of Fluorescent Ligands : Derivatives of morpholine diones are used in the synthesis of fluorescent ligands for receptors, aiding in advanced research in neurochemistry and drug development (Lacivita et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-(3-methoxyphenyl)morpholine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-9-4-2-3-8(5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLPDNWAIPQMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(=O)OC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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